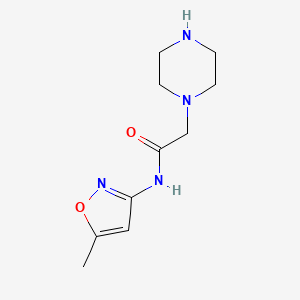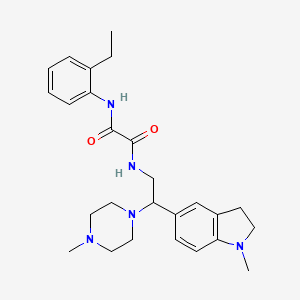![molecular formula C22H33N7O B2557093 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide CAS No. 1251708-77-6](/img/structure/B2557093.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their various biological activities .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Pyrazoles can undergo a variety of reactions, including substitution, addition, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrazoles generally have good thermal stability and are soluble in common organic solvents .Applications De Recherche Scientifique
Metabolic Studies
Compounds structurally related to "1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N4-(2-piperidinoethyl)-4-piperidinecarboxamide" have been the subject of metabolic studies to understand their biotransformation and potential impacts on health. For example, metabolites of potent inhibitors like L-735,524, a specific inhibitor of the human immunodeficiency virus type 1 protease, were identified in human urine, highlighting pathways such as glucuronidation and N-depyridomethylation (Balani et al., 1995) Metabolites of L-735,524.
Environmental and Occupational Exposure
Research into environmental and occupational exposure to various chemicals, including organophosphorus and pyrethroid pesticides, is crucial for public health policy and regulation. A study assessing exposure in South Australian preschool children to such compounds underscores the importance of understanding how similar chemical exposures impact human health (Babina et al., 2012) Environmental exposure to pesticides.
Drug Metabolism and Pharmacokinetics
The pharmacokinetics and metabolism of novel compounds, such as orexin 1 and 2 receptor antagonists (e.g., SB-649868), are studied to develop treatments for conditions like insomnia. Such research involves characterizing metabolites and understanding the drug's excretion pathways, offering insights into the metabolism of structurally related compounds (Renzulli et al., 2011) Disposition and Metabolism of SB-649868.
Exposure to Carcinogens
The presence of carcinogenic heterocyclic amines in the diet and their detection in human urine highlight the risk factors associated with dietary choices. Research in this area is critical for developing dietary guidelines that minimize cancer risk (Ushiyama et al., 1991) Carcinogenic heterocyclic amines in urine.
Novel Therapeutics
The development and characterization of novel therapeutics, such as B-cell lymphoma-2 (Bcl-2) protein inhibitors for the treatment of hematologic malignancies, involve extensive pharmacokinetic studies. Venetoclax is an example where understanding its metabolism and excretion can inform the development of related compounds (Liu et al., 2017) Metabolism and Disposition of Venetoclax.
Mécanisme D'action
Propriétés
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O/c1-17-16-18(2)29(26-17)20-6-9-24-22(25-20)28-13-7-19(8-14-28)21(30)23-10-15-27-11-4-3-5-12-27/h6,9,16,19H,3-5,7-8,10-15H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLXKCWIWLQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCCN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)


![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)




![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)
